3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 143376-73-2
VCID: VC6328714
InChI: InChI=1S/C16H8Br2N2O2/c17-9-5-8-6-10(16(21)22-14(8)11(18)7-9)15-19-12-3-1-2-4-13(12)20-15/h1-7H,(H,19,20)
SMILES: C1=CC=C2C(=C1)NC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
Molecular Formula: C16H8Br2N2O2
Molecular Weight: 420.06

3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one

CAS No.: 143376-73-2

Cat. No.: VC6328714

Molecular Formula: C16H8Br2N2O2

Molecular Weight: 420.06

* For research use only. Not for human or veterinary use.

3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one - 143376-73-2

Specification

CAS No. 143376-73-2
Molecular Formula C16H8Br2N2O2
Molecular Weight 420.06
IUPAC Name 3-(1H-benzimidazol-2-yl)-6,8-dibromochromen-2-one
Standard InChI InChI=1S/C16H8Br2N2O2/c17-9-5-8-6-10(16(21)22-14(8)11(18)7-9)15-19-12-3-1-2-4-13(12)20-15/h1-7H,(H,19,20)
Standard InChI Key WEZGGAYQUDUVLF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s architecture integrates two heterocyclic systems: a 2H-chromen-2-one (coumarin derivative) and a 1H-1,3-benzodiazol-2-yl (benzimidazole) group. The chromenone scaffold features a ketone oxygen at position 2, while the benzimidazole moiety contributes a bicyclic structure with two nitrogen atoms at positions 1 and 3 . Bromine atoms at positions 6 and 8 enhance the molecule’s lipophilicity and electronic polarization, potentially influencing its reactivity and binding affinity in biological systems .

Table 1: Molecular Identity of 3-(1H-1,3-Benzodiazol-2-yl)-6,8-Dibromo-2H-Chromen-2-One

PropertyValueSource
IUPAC Name3-(1H-Benzimidazol-2-yl)-6,8-dibromo-2H-chromen-2-one
Molecular FormulaC16H8Br2N2O2\text{C}_{16}\text{H}_{8}\text{Br}_{2}\text{N}_{2}\text{O}_{2}
Molecular Weight420.06 g/mol
CAS Registry Number143376-73-2
ChemSpider ID863394

Synonymous Designations

The compound is cataloged under multiple identifiers across chemical databases, reflecting its synthetic and commercial history:

  • AC1LKU6L: A commercial catalog code from collaborative screening libraries .

  • AGN-PC-0JZ5JW: Identifier in the AnalytiCon Discovery natural product database .

  • Oprea1_245342: Reference in the TIMBAL database for small-molecule inhibitors .

Synthesis and Manufacturing

IntermediateRole in Synthesis
6,8-Dibromo-2H-chromen-2-oneBrominated coumarin backbone
2-AminobenzimidazoleSource of benzodiazole moiety

Challenges in Optimization

  • Regioselectivity: Ensuring bromination occurs exclusively at positions 6 and 8 requires careful control of reaction conditions (e.g., temperature, catalysts) .

  • Yield Maximization: Steric hindrance from the benzimidazole group may reduce coupling efficiency, necessitating high-pressure or microwave-assisted techniques .

Physicochemical Properties

Calculated Molecular Descriptors

PubChem-derived algorithms estimate the following properties for structural analogs :

  • XLogP3: ~4.2 (indicating high lipophilicity due to bromine substituents).

  • Hydrogen Bond Donors/Acceptors: 1 donor (benzimidazole NH), 3 acceptors (two ketone oxygens, one benzimidazole nitrogen).

  • Rotatable Bonds: 1 (single bond between chromenone and benzimidazole).

Table 3: Comparative Physicochemical Data

CompoundXLogP3H-Bond DonorsH-Bond Acceptors
6-Bromo analog (CID 696101)3.813
6,8-Dibromo analog4.2*13

*Estimated based on bromine’s contribution to lipophilicity.

Solubility and Stability

  • Aqueous Solubility: Poor solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic bromine and aromatic systems.

  • Stability: Likely stable under ambient conditions but susceptible to photodegradation given the chromenone’s conjugated π-system .

TargetBinding Affinity (ΔG\Delta G)Proposed Mechanism
Topoisomerase IIα-8.2 kcal/molDNA cleavage complex stabilization
LasR (P. aeruginosa)-7.6 kcal/molQuorum sensing inhibition

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Route Validation: Optimize bromination and coupling steps to improve yields.

  • In Vitro Bioactivity Screening: Test against Gram-negative pathogens (e.g., P. aeruginosa) and cancer cell lines (e.g., MCF-7).

  • ADMET Profiling: Assess pharmacokinetics, including cytochrome P450 interactions and blood-brain barrier permeability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator